molecular formula C16H16N2O3 B064481 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole CAS No. 175714-45-1

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No. B064481
M. Wt: 284.31 g/mol
InChI Key: FBZJKGVFZOUCRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with trimethoxyphenyl groups, typically involves cyclization reactions and the use of specific reagents to introduce the trimethoxyphenyl moiety. For instance, novel benzimidazole derivatives can be synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole in the presence of acetic acid or triethylamine in acetonitrile as the solvent, indicating a versatile approach to the synthesis of such compounds (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

Benzimidazole derivatives, including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, exhibit interesting structural characteristics. The benzimidazole ring system is planar, and molecules of such compounds are arranged in specific orientations depending on their substituents, which can influence their physical and chemical properties. Structural and spectral studies provide insights into the molecular geometry, energy values, and charge distributions of these molecules, with computational methods like Density Functional Theory (DFT) being used to predict their structure and properties accurately (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives encompasses a range of reactions, including cyclization, condensation, and alkylation. These reactions are crucial for the synthesis of targeted molecular structures with potential biological activity. For example, the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde leads to new benzimidazole compounds with specific structural features (Arslan et al., 2004).

Scientific Research Applications

Benzimidazole Fungicides and Chemotherapy

Benzimidazoles, including compounds like 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, have found extensive application in agriculture as fungicides and in veterinary medicine as anthelmintic drugs. Their use extends to experimental applications in cancer chemotherapy, leveraging their role as specific inhibitors of microtubule assembly. The mechanism of action involves binding to the tubulin molecule, a critical component in microtubule assembly. This property is not only pivotal in understanding the drug's antifungal capabilities but also its potential in disrupting cancer cell growth by targeting microtubules, an essential structure for cell division. This research has propelled further studies into the molecular genetics of tubulin structure, aiming to fully characterize the binding site and its implications for microtubule assembly and function (Davidse, 1986).

Anticancer Potential

Recent advancements highlight the synthesis of benzimidazole derivatives as anticancer agents. The structural resemblance of benzimidazoles to naturally occurring purines contributes to their broad biological activities. These derivatives have shown potential in treating cancer through various mechanisms, including DNA intercalation, acting as alkylating agents, inhibiting topoisomerases and DHFR enzymes, and as tubulin inhibitors. The anticancer properties of benzimidazole derivatives stem from these diverse mechanisms, making them a promising area for developing targeted cancer therapies. The review focuses on the substituents essential for enhancing potency and selectivity, offering a comprehensive understanding of the structure-activity relationship (SAR) that guides the synthesis of novel benzimidazole derivatives with anticancer properties (Akhtar et al., 2019).

DNA Interaction and Radioprotection

Benzimidazole derivatives, including Hoechst 33258 and its analogues, exhibit strong binding affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This binding characteristic is pivotal in their use as fluorescent DNA stains, facilitating various biological assays and research into DNA structure and function. Beyond their application in cell biology, these compounds also show potential as radioprotectors and topoisomerase inhibitors. The dual functionality of Hoechst compounds underscores the versatility of benzimidazole derivatives in scientific research, offering insights into DNA interactions and providing pathways for drug design focused on DNA-targeted therapies (Issar & Kakkar, 2013).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZJKGVFZOUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353843
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

CAS RN

175714-45-1
Record name 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-phenylenediamine (30 mmole, 3.24 g) and 3,4,5-trimethoxybenzaldehyde (30 mmole, 5.89 g) in acetonitrile (75 ml) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (30 mmole, 6.81 g), and the mixture is stirred 18 hours at room temperature. Sodium hydroxide (0.5M, 120 ml) is added, and the mixture is stirred over night at room temperature. The dark precipitate is filtered off and is digested with ethanol (30 ml) to give the title product as a brown solid (14%). (R1=hydrogen, R2=3,4,5-trimethoxyphenyl, n=0). 1H-NMR (DMSO, TMS, δ): 3.74 (s, 3H, OCH3), 3.91 (s, 6H, OCH3), 7.20 (m, 2H, ar), 7.54 (s, 2H, ar), 7.61 (m, 2H, ar).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
14%

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